Obligate Two-Electron Transfer vs. Native FAD: Redox Potential and Mechanistic Restriction Data
The 5-deaza-5-carba modification restricts this compound to net two-electron (hydride) transfer, in contrast to native FAD which supports both one-electron and two-electron pathways via a stable semiquinone intermediate. For the free riboflavin-level analogue (5-deaza-5-carba-riboflavin), the two-electron midpoint potential Em,7 is −311 mV versus −219 mV for free FAD, a shift of approximately −92 mV that makes the reduced deazaflavin a substantially stronger reducing agent [1]. The one-electron potential (oxidized/semiquinone couple) for 5-deaza-riboflavin is approximately −650 mV, rendering the radical form thermodynamically inaccessible under physiological conditions [1]. This mechanistic restriction has been exploited to distinguish hydride-transfer from radical mechanisms: in UDP-galactopyranose mutase, the enzyme reconstituted with 5-deazaFAD is catalytically inactive, whereas the native FAD- and 1-deazaFAD-reconstituted enzymes retain comparable activity, directly supporting a radical-based catalytic mechanism [2].
| Evidence Dimension | Two-electron midpoint redox potential (Em,7, SHE) at pH 7.0, 25 °C |
|---|---|
| Target Compound Data | −311 mV (free 5-deaza-5-carba-riboflavin); −300 mV (protein-bound PchF[Y384F]{5-deaza-FAD}NC) [1] |
| Comparator Or Baseline | Native FAD: −219 mV (free); −16 mV (PchF{FAD}NC); +87 mV (PCMH{FAD}C) [1] |
| Quantified Difference | ΔEm,7 ≈ −92 mV (free deazaflavin vs. free FAD); one-electron potential ≈ −650 mV renders radical inaccessible [1] |
| Conditions | Potentiometric titration using xanthine/xanthine oxidase method with reference dyes; 25 mM KH₂PO₄/KOH, pH 7.0, 25 °C [1] |
Why This Matters
The −92 mV shift and obligate two-electron restriction make this compound essential for experiments that must cleanly separate hydride-transfer from radical pathways—a discrimination that native FAD cannot provide.
- [1] Efimov, I., & McIntire, W. S. (2004). A study of the spectral and redox properties and covalent flavinylation of the flavoprotein component of p-cresol methylhydroxylase reconstituted with FAD analogues. Biochemistry, 43(32), 10532–10546. doi:10.1021/bi049375d. View Source
- [2] Huang, Z., Zhang, Q., & Liu, H. W. (2003). Reconstitution of UDP-galactopyranose mutase with 1-deaza-FAD and 5-deaza-FAD: analysis and mechanistic implications. Bioorganic Chemistry, 31(6), 494–502. doi:10.1016/j.bioorg.2003.08.002. View Source
